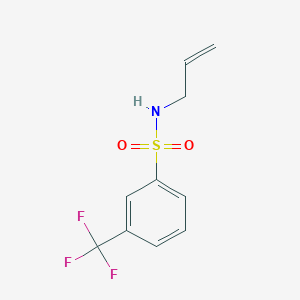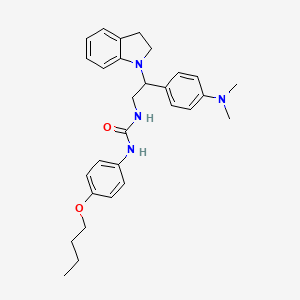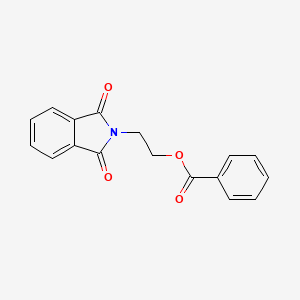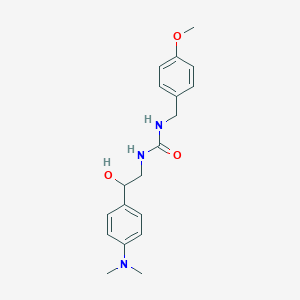![molecular formula C16H13N3O2S B2945775 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid CAS No. 440334-25-8](/img/new.no-structure.jpg)
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid is a complex organic compound that features a quinazoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with carbon disulfide under basic conditions to form 2-sulfanylidene-1H-quinazolin-4-one.
Aminomethylation: The quinazoline derivative is then subjected to aminomethylation using formaldehyde and a suitable amine to introduce the aminomethyl group.
Coupling with Benzoic Acid: The final step involves coupling the aminomethylated quinazoline with benzoic acid, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to the industrial process.
化学反应分析
Types of Reactions
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
作用机制
The mechanism of action of 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.
相似化合物的比较
Similar Compounds
4-quinazolinone derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Sulfonamide derivatives: These compounds also contain a sulfur atom and are known for their antimicrobial properties.
Uniqueness
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid is unique due to its specific combination of a quinazoline core with a sulfanylidene group and a benzoic acid moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for targeted therapeutic applications.
属性
CAS 编号 |
440334-25-8 |
|---|---|
分子式 |
C16H13N3O2S |
分子量 |
311.36 |
IUPAC 名称 |
4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C16H13N3O2S/c20-15(21)11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-16(22)19-14/h1-8H,9H2,(H,20,21)(H2,17,18,19,22) |
InChI 键 |
XBVKXOKUZZSJQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2945693.png)
![2-methyl-N-{2-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}propanamide](/img/structure/B2945695.png)
![5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2945696.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2945697.png)
![3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2945698.png)
![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2945701.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2945710.png)
![2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2945712.png)
![(2E)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2945713.png)
![(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one](/img/structure/B2945715.png)
